molecular formula C21H21ClN2O2 B4276440 2-(4-chlorophenyl)-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]cyclopropanecarboxamide

2-(4-chlorophenyl)-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]cyclopropanecarboxamide

Cat. No.: B4276440
M. Wt: 368.9 g/mol
InChI Key: OZQTXEZXMMPDDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenyl)-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]cyclopropanecarboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a chlorophenyl group, a pyrrolidinylcarbonyl group, and a cyclopropanecarboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]cyclopropanecarboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a phenyl compound to introduce the chlorine atom at the para position.

    Cyclopropanation: The chlorophenyl intermediate undergoes cyclopropanation to form the cyclopropane ring.

    Amidation: The cyclopropane intermediate is then reacted with a suitable amine to form the carboxamide group.

    Pyrrolidinylcarbonyl Introduction: Finally, the pyrrolidinylcarbonyl group is introduced through a coupling reaction with the amide intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenyl)-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-1-phenyl-1-(2-pyridinyl)-2-propanol
  • (RS)-2-[2-[4-(2-chlorophenyl)phenylmethyl]piperazin-1-yl]ethoxyacetic acid dihydrochloride
  • (2-chlorophenyl)[4-(phenylsulfonyl)-1-piperazinyl]methanone

Uniqueness

2-(4-chlorophenyl)-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]cyclopropanecarboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its cyclopropane ring and pyrrolidinylcarbonyl group are particularly noteworthy, as they contribute to its stability and reactivity.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[4-(pyrrolidine-1-carbonyl)phenyl]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN2O2/c22-16-7-3-14(4-8-16)18-13-19(18)20(25)23-17-9-5-15(6-10-17)21(26)24-11-1-2-12-24/h3-10,18-19H,1-2,11-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQTXEZXMMPDDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C3CC3C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chlorophenyl)-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]cyclopropanecarboxamide
Reactant of Route 2
Reactant of Route 2
2-(4-chlorophenyl)-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]cyclopropanecarboxamide
Reactant of Route 3
Reactant of Route 3
2-(4-chlorophenyl)-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]cyclopropanecarboxamide
Reactant of Route 4
Reactant of Route 4
2-(4-chlorophenyl)-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]cyclopropanecarboxamide
Reactant of Route 5
Reactant of Route 5
2-(4-chlorophenyl)-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]cyclopropanecarboxamide
Reactant of Route 6
Reactant of Route 6
2-(4-chlorophenyl)-N-[4-(pyrrolidin-1-ylcarbonyl)phenyl]cyclopropanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.